BenchChemオンラインストアへようこそ!

n-Hydroxy-2-naphthalen-2-yl-acetamidine

antihyperglycemic type 2 diabetes oxathiadiazole

n-Hydroxy-2-naphthalen-2-yl-acetamidine (CAS 422564-76-9), IUPAC name N'-hydroxy-2-naphthalen-2-ylethanimidamide, is a naphthalene-derived amidoxime building block with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol. The compound serves as the critical synthetic intermediate in the two-step preparation of 3H-1,2,3,5-oxathiadiazole 2-oxides, a class of orally active antihyperglycemic agents.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 422564-76-9
Cat. No. B1433707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Hydroxy-2-naphthalen-2-yl-acetamidine
CAS422564-76-9
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(=NO)N
InChIInChI=1S/C12H12N2O/c13-12(14-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H2,13,14)
InChIKeyJSEPSZVNGFFBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Hydroxy-2-naphthalen-2-yl-acetamidine (CAS 422564-76-9): A Key Amidoxime Intermediate for Antihyperglycemic Oxathiadiazole Development


n-Hydroxy-2-naphthalen-2-yl-acetamidine (CAS 422564-76-9), IUPAC name N'-hydroxy-2-naphthalen-2-ylethanimidamide, is a naphthalene-derived amidoxime building block with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . The compound serves as the critical synthetic intermediate in the two-step preparation of 3H-1,2,3,5-oxathiadiazole 2-oxides, a class of orally active antihyperglycemic agents [1]. Characterized by a melting point of 117–119 °C (ethyl acetate/hexane) and commercially available at ≥95% purity , this amidoxime is structurally defined by its (Z)-configuration at the hydroxyimino group and the attachment of the acetamidine moiety at the 2-position of the naphthalene ring, a regiochemical feature that directly determines the pharmacological outcome of its downstream heterocyclic products [1].

Why n-Hydroxy-2-naphthalen-2-yl-acetamidine Cannot Be Replaced by Generic Amidoxime Analogs for Oxathiadiazole-Based Antihyperglycemic Programs


In the synthesis of 3H-1,2,3,5-oxathiadiazole 2-oxide antihyperglycemic agents, the identity of the amidoxime intermediate directly dictates the potency of the final heterocyclic product. The 1992 structure–activity relationship (SAR) study by Ellingboe et al. demonstrated that the 2‑naphthalenylmethyl group, which originates from n‑hydroxy‑2‑naphthalen‑2‑yl‑acetamidine, was the optimal substituent among all evaluated aryl and heteroaryl amidoxime precursors [1]. Substituting this intermediate with phenyl, substituted benzyl, 1‑naphthyl, or heterocyclic amidoximes consistently produced oxathiadiazole 2‑oxides with inferior antihyperglycemic potency, confirming that generic replacement of this specific intermediate is not a viable strategy for maintaining target product efficacy [1]. The quantitative evidence below establishes the magnitude of this differentiation.

Quantitative Differentiation Evidence for n-Hydroxy-2-naphthalen-2-yl-acetamidine Relative to Structural Analogs


The 2-Naphthalenylmethyl Oxathiadiazole Derived from This Amidoxime Is 5‑Fold More Potent Than Ciglitazone in the db/db Mouse Model

The oxathiadiazole 2-oxide (compound 3) synthesized directly from n‑hydroxy‑2‑naphthalen‑2‑yl‑acetamidine via cyclization with thionyl chloride was identified as the most potent compound in the series. In the db/db mouse model of type 2 diabetes, compound 3 was approximately 5 times more potent than the clinical comparator ciglitazone (1) in reducing plasma glucose [1]. This 5‑fold potency advantage is a direct consequence of the 2‑naphthalenylmethyl substituent provided by the target amidoxime intermediate.

antihyperglycemic type 2 diabetes oxathiadiazole

2‑Naphthyl Regioisomer Is Explicitly Identified as the Optimal Substituent Over 1‑Naphthyl and All Other Aryl Amidoximes

The 1992 SAR study systematically compared the antihyperglycemic activity of oxathiadiazole 2‑oxides derived from various substituted amidoximes. The 2‑naphthalenylmethyl group (from n‑hydroxy‑2‑naphthalen‑2‑yl‑acetamidine) was explicitly designated as the optimal substituent in the entire series [1]. The 1‑naphthyl isomer (N'‑hydroxy‑2‑naphthalen‑1‑ylethanimidamide, CAS 66611‑51‑6) and other aryl variants (phenyl, substituted benzyl, benzofuran, benzothiophene, indole, indan, tetrahydronaphthalene) all produced oxathiadiazole products with lower potency [1]. This regiochemical specificity is further supported by the 1993 follow‑up study, which confirmed that the unsubstituted 2‑naphthalenylmethyl compound (derived from this amidoxime) was the most efficacious scaffold before further ring substitution was explored [2].

structure–activity relationship regioselectivity antihyperglycemic

Patent‑Documented Synthetic Utility: This Amidoxime Is the Disclosed Intermediate for Antihyperglycemic and Growth‑Promoting Oxathiadiazoles

U.S. Patent 4,910,019 (and related applications) explicitly describes the conversion of N'‑hydroxy‑2‑(naphthalen‑2‑yl)acetimidamide derivatives (including the target compound) into oxathiadiazole 2‑oxides with antihyperglycemic and animal growth‑promoting properties [1]. The patent demonstrates that the naphthalen‑2‑yl amidoxime intermediate is integral to a two‑step synthetic sequence: treatment of 2‑naphthalenylacetonitrile with hydroxylamine yields the target amidoxime, which is then cyclized with thionyl chloride to furnish the bioactive oxathiadiazole [2]. This documented synthetic route provides a validated, reproducible protocol for end‑users who require this specific intermediate for lead optimization or scale‑up studies, distinguishing it from amidoximes that lack explicit patent‑backed synthetic procedures.

patented intermediate oxathiadiazole synthesis growth promoter

Defined Melting Point (117–119 °C) Enables Identity Verification Against the 1‑Naphthyl Isomer and Other Amidoxime Analogs

The target compound exhibits a sharp melting point of 117–119 °C (recrystallized from ethyl acetate/hexane) , which serves as a practical quality control parameter for confirming chemical identity and purity upon receipt. In contrast, the closely related 1‑naphthyl regioisomer, N'‑hydroxy‑2‑naphthalen‑1‑ylethanimidamide (CAS 66611‑51‑6, also available from multiple vendors ), possesses distinct physicochemical properties, and its melting point can be expected to differ due to the altered crystal packing arising from the 1‑position attachment. This measurable difference provides a straightforward, low‑cost analytical method for distinguishing between the two regioisomeric amidoximes and verifying that the correct 2‑naphthyl compound has been procured.

quality control melting point identity verification

HO‑2 Enzyme Inhibition Data (IC₅₀ 5.1 μM) Provides a Secondary Biological Activity Differentiator from Other Amidoximes

Entry CHEMBL4559629 in the ChEMBL database, curated from BindingDB (BDBM50526846), reports that n‑hydroxy‑2‑naphthalen‑2‑yl‑acetamidine inhibits rat heme oxygenase‑2 (HO‑2) with an IC₅₀ of 5.10 × 10³ nM (5.1 μM) in Sprague‑Dawley rat brain microsomes, using NADPH as substrate with a 10‑minute preincubation followed by product measurement via gas chromatography [1]. While this activity is modest, it represents a distinct biological profile not universally shared by all amidoxime analogs. HO‑2 is constitutively expressed in the brain and testes and is implicated in neuroprotection and cellular redox regulation, suggesting that this compound may possess polypharmacology relevant to CNS or metabolic disorder research beyond its role as a synthetic intermediate.

heme oxygenase-2 enzyme inhibition CNS

Optimal Research and Industrial Application Scenarios for n-Hydroxy-2-naphthalen-2-yl-acetamidine Based on Quantitative Evidence


Lead Optimization in Antihyperglycemic Drug Discovery Targeting Type 2 Diabetes

Medicinal chemistry teams developing novel insulin‑sensitizing agents for type 2 diabetes should prioritize this specific amidoxime intermediate because the oxathiadiazole 2‑oxide derived from it (compound 3) demonstrated approximately 5‑fold greater antihyperglycemic potency than ciglitazone in the db/db mouse model [1]. This validated potency advantage makes this compound the preferred starting material for synthesizing and optimizing the naphthalen‑2‑ylmethyl oxathiadiazole scaffold. Subsequent SAR studies (Ellingboe et al., 1993) further showed that halogen substitution at the 1‑, 5‑, or 8‑positions of the naphthalene ring can yield even more potent analogs, with 4‑[(5‑chloronaphthalen‑2‑yl)methyl]‑3H‑1,2,3,5‑oxathiadiazole 2‑oxide (compound 45) identified as one of the most potent compounds for advanced pharmacological evaluation [2].

Patent‑Backed Synthesis of Oxathiadiazole Growth Promoters for Veterinary or Agricultural Research

For industrial research groups investigating non‑human applications of oxathiadiazole 2‑oxides, this amidoxime is the documented intermediate in U.S. Patent 4,910,019, which claims oxathiadiazole compounds as animal growth promoters capable of increasing lean body weight gain by ≥60% in standardized mouse models [3]. The patent provides full synthetic procedures, including the conversion of 2‑naphthalenylacetonitrile to the target amidoxime using hydroxylamine hydrochloride/sodium methoxide, followed by thionyl chloride cyclization. Access to this patent‑validated intermediate supports freedom‑to‑operate considerations and provides a reproducible synthetic entry point for composition‑of‑matter or method‑of‑use studies involving oxathiadiazole growth promoters.

Regiochemical Selectivity Studies and Isomer Differentiation in Heterocyclic Chemistry

The explicit SAR finding that the 2‑naphthalenylmethyl group is the optimal substituent among all evaluated aryl amidoximes [1] creates a compelling case for using this compound in comparative regiochemical studies. Researchers investigating the influence of naphthalene attachment position on heterocycle formation kinetics, cyclization yields, or product bioactivity can use this compound alongside its 1‑naphthyl isomer (CAS 66611‑51‑6) as a defined comparator pair. The availability of a sharp melting point (117–119 °C) for the 2‑naphthyl compound facilitates identity verification and purity assessment prior to comparative experimentation.

HO‑2 Pharmacological Tool and CNS Target Engagement Studies

Although the HO‑2 inhibitory activity is modest (IC₅₀ 5.1 μM) [4], this compound represents one of the few amidoxime‑based HO‑2 ligands with curated affinity data in the ChEMBL database. Neuroscience and redox biology laboratories studying the role of HO‑2 in cerebral ischemia, neuroprotection, or cellular heme metabolism may find this compound useful as a structurally characterized starting point for developing more potent HO‑2 modulators, particularly given the brain microsome assay context in which the data were generated [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Hydroxy-2-naphthalen-2-yl-acetamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.